

Early-Phase Clinical Development of Relugolix: A Technical Overview

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Compound of Interest

Compound Name: Relugolix

Cat. No.: B1679264

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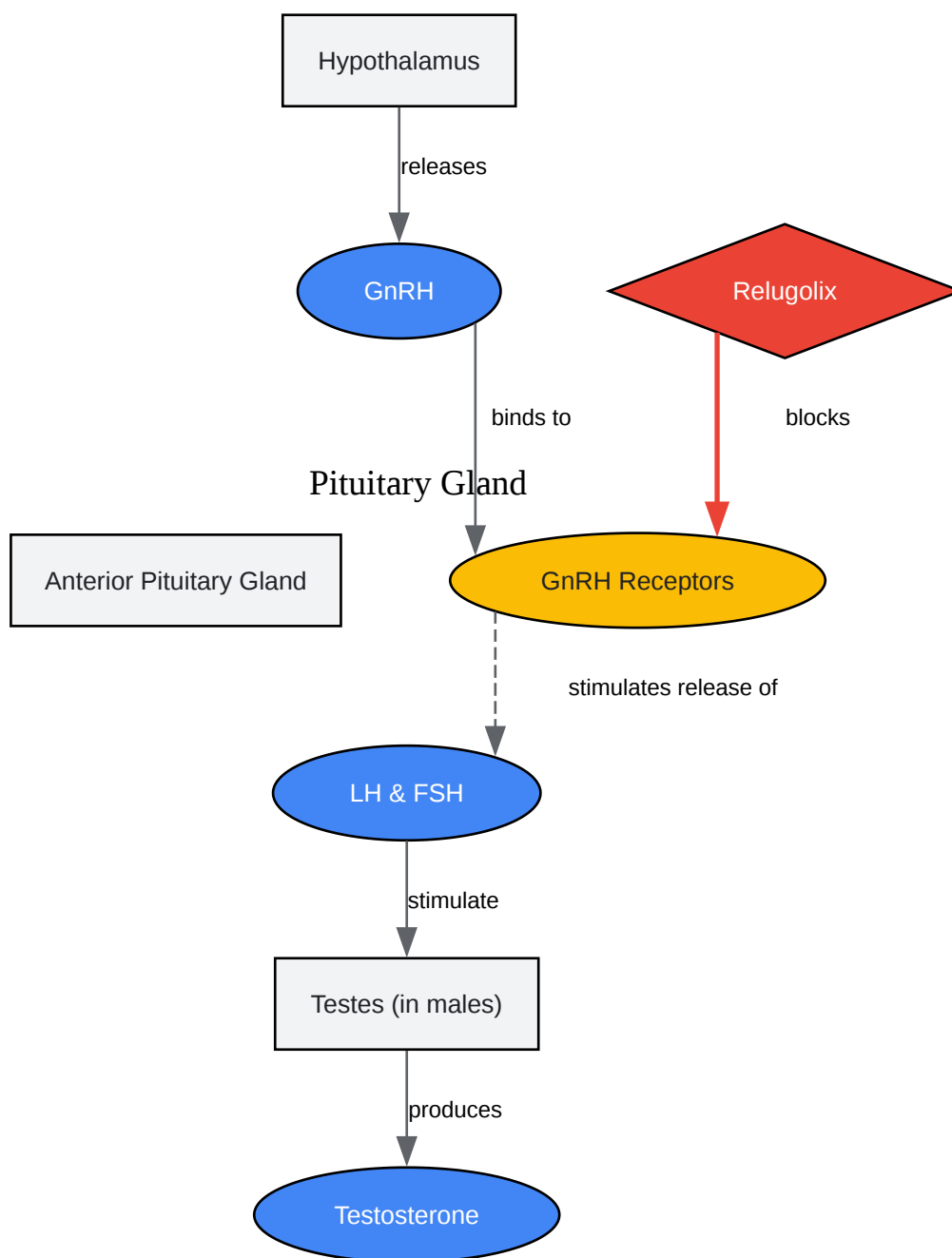
For Researchers, Scientists, and Drug Development Professionals

Introduction

Relugolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a subsequent reduction in the production of testosterone in men and estrogen in women, making it a valuable agent in the management of hormone-sensitive conditions such as advanced prostate cancer and uterine fibroids.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial data for **relugolix**, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, with a detailed look at the experimental protocols employed in these foundational studies.

Mechanism of Action

Relugolix functions by directly blocking the GnRH receptors on the pituitary gland. This competitive antagonism prevents the endogenous GnRH from stimulating the release of LH and FSH. The subsequent decrease in LH and FSH levels leads to a rapid reduction in testosterone production by the testes in males and estrogen production by the ovaries in females. Unlike GnRH agonists, which cause an initial surge in testosterone levels, **relugolix** leads to a rapid suppression without this initial flare.



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Caption: Signaling pathway of **Relugolix**'s mechanism of action.

Pharmacokinetics

Relugolix is administered orally and reaches steady-state levels within seven days. Food can decrease its oral bioavailability by approximately 50%. The elimination half-life of **relugolix** ranges from 36 to 65 hours.

Parameter	Value	Reference
Time to Peak Levels (single 40mg dose)	1.5 hours	
Peak Levels (single 40mg dose)	29 ng/mL	
Protein Binding	68-71%	
Elimination Half-life	36-65 hours	
Excretion	Feces: 83%, Urine: 4%	

Early-Phase Clinical Trial Data

Phase 1 and 2 Studies in Advanced Prostate Cancer

Early-phase studies of **relugolix** in men with advanced prostate cancer demonstrated its ability to rapidly suppress testosterone to castration levels.

Table 1: Testosterone Suppression in a Phase 1 Study with Concomitant Therapies

Treatment Arm	Baseline Testosterone (ng/dL, median)	Testosterone at Week 5 (ng/dL, median)	Testosterone at Week 13 (ng/dL, median)
Relugolix + Abiraterone	1.0	1.0	1.0
Relugolix + Apalutamide	14.5	15.0	14.0

Table 2: Efficacy Endpoints from a Phase 2 Study in Advanced Prostate Cancer

Endpoint	Relugolix	Comparator (LHRH agonist)
Testosterone Suppression	Achieved	Achieved
PSA Declines	Observed	Observed

Phase 2 Dose-Finding Study in Uterine Leiomyomas

A dose-finding study in women with heavy menstrual bleeding due to uterine leiomyomas evaluated three different doses of **relugolix**.

Table 3: Efficacy in a Phase 2 Dose-Finding Study for Uterine Leiomyomas

Treatment Group	Proportion of Patients with PBAC Score < 10 (Weeks 6-12)
Relugolix 10 mg	20.8%
Relugolix 20 mg	Not specified
Relugolix 40 mg	83.3%
Placebo	0%

Experimental Protocols

Phase 1 Study in Advanced Prostate Cancer (NCT04666129)

- Study Design: An ongoing, 52-week, open-label, parallel-cohort, safety and tolerability study.
- Patient Population: Men with advanced prostate cancer.
- Treatment Arms:
 - Part 1: **Relugolix** (360 mg loading dose, then 120 mg daily) in combination with abiraterone.

- Part 2: **Relugolix** (360 mg loading dose, then 240 mg daily) in combination with apalutamide. The **relugolix** dose was increased in this arm because apalutamide is a P-gp and strong CYP3A inducer, which can reduce **relugolix** concentrations.
- Assessments: Safety and tolerability were the primary objectives. Secondary objectives included serum testosterone concentrations and drug concentrations. Blood samples for testosterone and PSA were collected at baseline (Day 1), Week 5, and Week 13.



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Caption: Experimental workflow for a Phase 1 study of **relugolix**.

Phase 2 Dose-Finding Study in Uterine Leiomyomas

- Study Design: A randomized, placebo-controlled, dose-finding trial.
- Patient Population: Women with heavy menstrual bleeding associated with uterine leiomyomas.
- Treatment Arms: Patients were randomized to receive **relugolix** at doses of 10 mg, 20 mg, or 40 mg, or a placebo, once daily for 12 weeks.
- Primary Efficacy Endpoint: The proportion of patients with a Pictorial Blood Loss Assessment Chart (PBAC) score of less than 10 during weeks 6 to 12.

Safety and Tolerability

Across early-phase trials, **relugolix** has been generally well-tolerated. The most common adverse events are consistent with androgen deprivation and include hot flashes, fatigue, constipation, diarrhea, and arthralgia. In a Phase 1 study with combination therapies, adverse events were mostly mild to moderate and consistent with the known safety profiles of the individual drugs.

Conclusion

Early-phase clinical data for **relugolix** demonstrate a rapid and profound suppression of testosterone in men with advanced prostate cancer and effective reduction of heavy menstrual bleeding in women with uterine leiomyomas. The oral administration of **relugolix** offers a convenient alternative to injectable GnRH modulators. Its mechanism of action as a direct GnRH receptor antagonist avoids the initial testosterone surge seen with agonists. The safety profile is manageable and consistent with its mechanism of action. These promising early findings have paved the way for larger, pivotal Phase 3 trials that have further established the clinical utility of **relugolix** in hormone-sensitive conditions.

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